Pemetrexed disodium hemipentahydrate Pemetrexed disodium hemipentahydrate Pemetrexed disodium is an organic sodium salt that is the disodium salt of N-{4-[2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl}-L-glutamic acid. Inhibits thymidylate synthase (TS), 421 dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT). It has a role as an antineoplastic agent, an antimetabolite, an EC 1.5.1.3 (dihydrofolate reductase) inhibitor, an EC 2.1.2.2 (phosphoribosylglycinamide formyltransferase) inhibitor and an EC 2.1.1.45 (thymidylate synthase) inhibitor. It contains a pemetrexed(2-).
Pemetrexed Disodium is the disodium salt of a synthetic pyrimidine-based antifolate. Pemetrexed binds to and inhibits the enzyme thymidylate synthase (TS) which catalyses the methylation of 2'-deoxyuridine-5'-monophosphate (dUMP) to 2'-deoxythymidine-5'-monophosphate (dTMP), an essential precursor in DNA synthesis.
A guanine-derived ANTINEOPLASTIC AGENT that functions as a NUCLEIC ACID SYNTHESIS INHIBITOR through its binding to, and inhibition of, THYMIDYLATE SYNTHASE.
See also: Pemetrexed (broader).
Brand Name: Vulcanchem
CAS No.: 357166-30-4
VCID: VC0000234
InChI: InChI=1S/2C20H21N5O6.4Na.5H2O/c2*21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27;;;;;;;;;/h2*1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29);;;;;5*1H2/t2*13-;;;;;;;;;/m00........./s1
SMILES: C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].O.O.O.O.O.[Na+].[Na+].[Na+].[Na+]
Molecular Formula: C40H52N10Na4O17
Molecular Weight: 1036.9 g/mol

Pemetrexed disodium hemipentahydrate

CAS No.: 357166-30-4

Cat. No.: VC0000234

Molecular Formula: C40H52N10Na4O17

Molecular Weight: 1036.9 g/mol

* For research use only. Not for human or veterinary use.

Pemetrexed disodium hemipentahydrate - 357166-30-4

CAS No. 357166-30-4
Molecular Formula C40H52N10Na4O17
Molecular Weight 1036.9 g/mol
IUPAC Name tetrasodium;(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid;pentahydrate
Standard InChI InChI=1S/2C20H21N5O6.4Na.5H2O/c2*21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27;;;;;;;;;/h2*1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29);;;;;5*1H2/t2*13-;;;;;;;;;/m00........./s1
Standard InChI Key MNDQQGBMLGJNME-WKUCUCPSSA-N
Isomeric SMILES C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O.C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O.O.O.O.O.O.[Na].[Na].[Na].[Na]
SMILES C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].O.O.O.O.O.[Na+].[Na+].[Na+].[Na+]
Canonical SMILES C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)O)C(=O)O.C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)O)C(=O)O.O.O.O.O.O.[Na].[Na].[Na].[Na]
Appearance Powder

Chemical Structure and Properties

Pemetrexed disodium hemipentahydrate is chemically defined as N-[[4-[2-(2-Amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]phenyl]carbonyl]-L-glutamic acid disodium, hemipentahydrate . The compound contains one asymmetric center with the S-configuration and incorporates 2.5 molecules of water in its crystal structure . This specific hydration state is critical for the compound's physical and chemical properties.

The molecular structure of pemetrexed disodium hemipentahydrate features a pyrrolopyrimidine-based nucleus that is essential for its pharmacological activity . The compound bears a resemblance to folic acid analogs, which explains its ability to interfere with folate-dependent metabolic processes.

Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC₂₀H₁₉N₅Na₂O₆·2.5H₂O
Molecular Weight516.41 g/mol
CAS Number357166-30-4
Physical AppearanceWhite to light yellow or green-yellow powder
Melting Point274-276°C (decomposition)
SolubilityFreely soluble in water, soluble in DMSO and methanol
Storage Temperature2-8°C (recommended)

The compound is notably hygroscopic, which necessitates careful handling and storage conditions to maintain its integrity . Its ability to absorb moisture from the environment contributes to the various hydrated forms that can exist.

Synthesis and Manufacturing

The synthesis of pemetrexed disodium hemipentahydrate involves a complex process consisting of eight synthetic steps and three purification steps . The manufacturing process begins with specific starting materials and proceeds through multiple chemical transformations to yield the final product.

No class 1 organic solvents are employed in the synthesis, though the heavy metal catalyst palladium is used in the first two steps of the process . This consideration is important from a safety and regulatory perspective, as residual palladium must be controlled in the final product.

The quality of the active substance is rigorously controlled through specifications that align with the requirements of pharmacopoeial standards. These controls ensure batch-to-batch consistency and pharmaceutical-grade quality of the final compound .

Polymorphic Forms and Interconversion

Pemetrexed disodium exists in multiple forms, including various hydrates and an amorphous form. The two primary crystalline forms are the hemipentahydrate (2.5 water molecules) and the heptahydrate (7 water molecules) . The existence of these different forms is significant for pharmaceutical development and manufacturing.

Mechanism of Action

Pemetrexed functions as a multitargeted antifolate by inhibiting several key folate-dependent enzymes essential for cell replication . This mechanism explains its efficacy as an antineoplastic agent.

Primary Enzyme Targets

The compound primarily inhibits three critical enzymes:

  • Thymidylate synthase (TS)

  • Dihydrofolate reductase (DHFR)

  • Glycinamide ribonucleotide formyltransferase (GARFT)

These enzymes play crucial roles in the de novo biosynthesis of thymidine and purine nucleotides, which are essential components for DNA synthesis and cell proliferation. By disrupting these pathways, pemetrexed effectively prevents cancer cells from dividing and proliferating.

The cellular uptake of pemetrexed involves both the reduced folate carrier and membrane folate binding protein transport systems . Once inside the cell, pemetrexed is converted to polyglutamate forms by the enzyme folyl polyglutamate synthetase. These polyglutamated metabolites are more potent inhibitors than the parent compound and have a longer intracellular half-life, resulting in prolonged drug action in malignant cells .

The polyglutamation process is both time and concentration-dependent, occurring predominantly in tumor cells and to a lesser extent in normal tissues . This differential effect contributes to the selective toxicity of pemetrexed toward rapidly dividing cancer cells.

Pharmaceutical Formulations

Pemetrexed disodium hemipentahydrate is formulated as a sterile lyophilized powder for intravenous infusion . It is available in single-dose vials containing either 100 mg or 500 mg of pemetrexed (equivalent to 604.05 mg of pemetrexed disodium hemipentahydrate for the 500 mg formulation) .

The formulation also includes mannitol as an excipient, with 500 mg of mannitol per 500 mg vial. Hydrochloric acid and/or sodium hydroxide may be added to adjust the pH of the final solution .

Alternative formulations include a ready-to-dilute solution containing 25 mg pemetrexed per milliliter (equivalent to 27.57 mg pemetrexed disodium), 1.2 mg monothioglycerol, and water for injection, with possible pH adjustment using sodium hydroxide .

Clinical Applications

Pemetrexed disodium hemipentahydrate has established efficacy in the treatment of malignant pleural mesothelioma and non-small cell lung cancer .

For malignant pleural mesothelioma, pemetrexed is typically administered in combination with cisplatin. The EMPHACIS phase 3 study demonstrated that patients treated with pemetrexed and cisplatin had a clinically meaningful 2.8-month median survival advantage over patients receiving cisplatin alone .

The standard dosing regimen involves intravenous administration of pemetrexed at 500 mg/m² over 10 minutes, followed by cisplatin at 75 mg/m² over 2 hours, with treatment administered on day 1 of each 21-day cycle .

Manufacturing Quality Control

The quality control of pemetrexed disodium hemipentahydrate involves comprehensive analytical testing to ensure compliance with established specifications. The testing includes assays for identity, purity, and potency, as well as tests for related substances and residual solvents .

Analytical methods employed for quality control include powder X-ray diffraction (PXRD) for polymorphic characterization, high-performance liquid chromatography (HPLC) for chemical purity determination, and gas chromatography for residual solvent analysis . Thermal analysis techniques are also utilized to characterize the physicochemical properties of the various forms of pemetrexed disodium .

Batch analytical data demonstrating compliance with specifications have been provided for multiple production batches, confirming the consistency and reproducibility of the manufacturing process .

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